molecular formula C6H11N3O2 B2456494 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol CAS No. 1248039-33-9

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Cat. No. B2456494
CAS RN: 1248039-33-9
M. Wt: 157.173
InChI Key: WDYKYRPBZOITIL-UHFFFAOYSA-N
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Description

The compound “2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol” is a type of organic compound that contains a 1,2,4-triazole ring. This type of compound has been found in various studies to have potential biological activities .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been established by NMR and MS analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

The chemical reactions involving similar 1,2,4-triazole derivatives have been studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been analyzed. For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets within these cells, leading to their cytotoxic effects.

Mode of Action

It is suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which, when induced, leads to the orderly and efficient removal of damaged cells.

Biochemical Pathways

For instance, it might affect the balance between pro-apoptotic and anti-apoptotic proteins within the cell, tipping the balance in favor of cell death .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines . This suggests that 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol may also have cytotoxic effects, leading to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol in lab experiments is its relatively low toxicity compared to other chemical compounds. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol. One direction is to investigate its potential as a therapeutic agent for infectious diseases, such as bacterial and fungal infections. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol can be synthesized by reacting 2-bromoethanol with 1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of this compound as a white solid with a melting point of 67-69°C. The purity of the compound can be confirmed using NMR and IR spectroscopy.

Scientific Research Applications

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol has been studied for its potential as a therapeutic agent for a variety of diseases. It has been shown to possess antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to possess antitumor activity against various cancer cell lines, including breast cancer and lung cancer.

Safety and Hazards

The safety and hazards of similar 1,2,4-triazole derivatives have been evaluated. Some of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

2-[2-(1,2,4-triazol-1-yl)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c10-2-4-11-3-1-9-6-7-5-8-9/h5-6,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYKYRPBZOITIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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